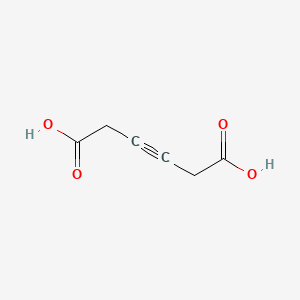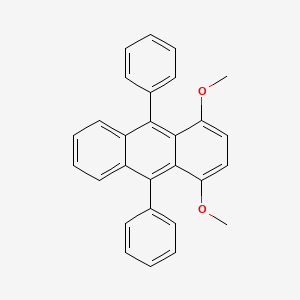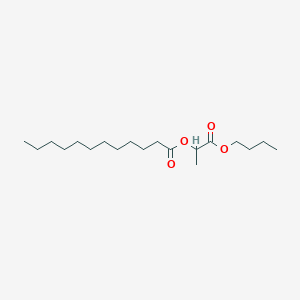
10-Cyclopentyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Cyclopentyldecanoic acid is a unique organic compound characterized by a cyclopentyl group attached to a decanoic acid chain. This compound is known for its distinctive structure, which combines a cycloalkane ring with a fatty acid chain, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Cyclopentyldecanoic acid typically involves the cyclization of a decanoic acid derivative. One common method is the cyclization of 10-bromodecanoic acid with cyclopentylmagnesium bromide under Grignard reaction conditions. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopentyl-substituted decanoic acid precursors. This process often uses palladium or platinum catalysts under high-pressure hydrogen gas to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Cyclopentyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Primary alcohols
Substitution: Halogenated cyclopentyl derivatives
Wissenschaftliche Forschungsanwendungen
10-Cyclopentyldecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 10-Cyclopentyldecanoic acid involves its interaction with cellular membranes and enzymes. The cyclopentyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Decanoic Acid: A straight-chain fatty acid with similar metabolic properties but lacking the cyclopentyl group.
Cyclopentylacetic Acid: Contains a cyclopentyl group but has a shorter carbon chain compared to 10-Cyclopentyldecanoic acid.
Cyclopentylpropionic Acid: Another cyclopentyl-containing compound with a different chain length and structure.
Uniqueness: this compound is unique due to its combination of a cyclopentyl ring and a decanoic acid chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for studying the effects of cycloalkane substitution on fatty acid behavior and function.
Eigenschaften
CAS-Nummer |
10592-45-7 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
10-cyclopentyldecanoic acid |
InChI |
InChI=1S/C15H28O2/c16-15(17)13-7-5-3-1-2-4-6-10-14-11-8-9-12-14/h14H,1-13H2,(H,16,17) |
InChI-Schlüssel |
XMKHJDJISUCUGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)



![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)

